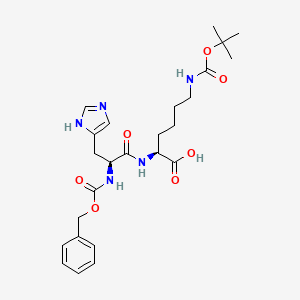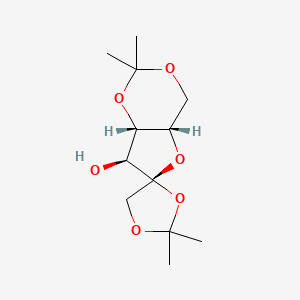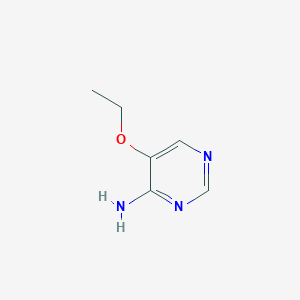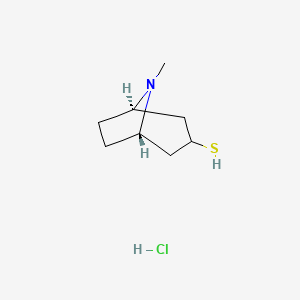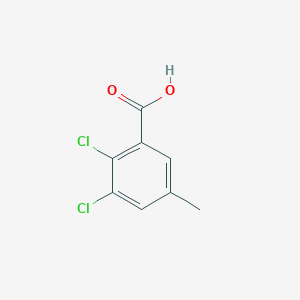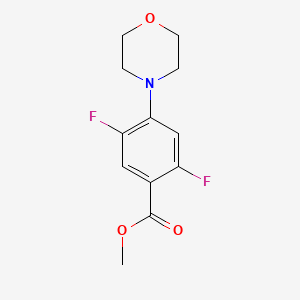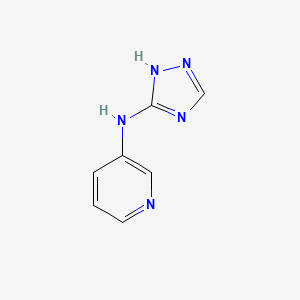![molecular formula C19H32BNO4 B1458848 (3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine CAS No. 1486485-53-3](/img/structure/B1458848.png)
(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine
Overview
Description
(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine is a chemical compound with the molecular formula C19H32BNO4 . It has a molecular weight of 349.27 . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H32BNO4/c1-18(2)19(3,4)25-20(24-18)16-8-10-17(11-9-16)23-15-13-21(5)12-7-14-22-6/h8-11H,7,12-15H2,1-6H3 . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is typically in liquid form . The compound has a molecular weight of349.27 .
Scientific Research Applications
Antimicrobial and Antimycobacterial Activities
Compounds derived from vanillin, similar to the one , have been synthesized and evaluated for their antimicrobial properties. One study found that a boronate ester derivative demonstrated promising antimicrobial activity against Mycobacterium tuberculosis H37Ra. This suggests potential applications in developing novel antimycobacterial agents (Patterson et al., 2015).
Synthesis and Structural Analysis
Another application involves the synthesis and structural elucidation of boric acid ester intermediates, which are key components in various chemical reactions. Detailed crystal structure and DFT studies provide insights into the physicochemical properties of these compounds, which are essential for designing new materials and pharmaceuticals (Huang et al., 2021).
Tribological Performance Enhancement
Borate ester additives, similar to the compound , have been developed and tested as anti-wear and extreme pressure agents in lubricants. Their addition to rapeseed oil demonstrated significant improvements in tribological performance, indicating potential applications in industrial lubricants and greases (Yan et al., 2014).
Catalysis and Synthetic Applications
The compound also finds applications in the synthesis of spiroborate esters from amino alcohols, showcasing its role in catalysis and the preparation of chiral organoboranes. This highlights its importance in asymmetric synthesis and the development of catalysts for chemical transformations (Stepanenko et al., 2011).
properties
IUPAC Name |
3-methoxy-N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-18(2)19(3,4)25-20(24-18)16-8-10-17(11-9-16)23-15-13-21(5)12-7-14-22-6/h8-11H,7,12-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAKCBUXPMILGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



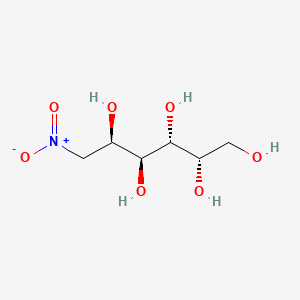
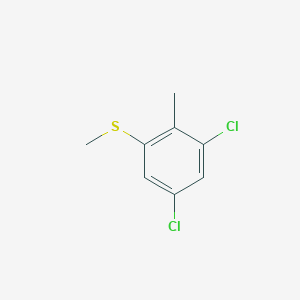
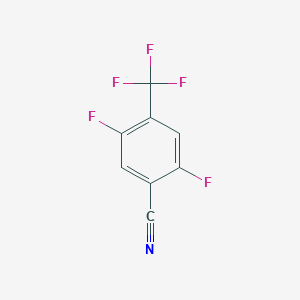

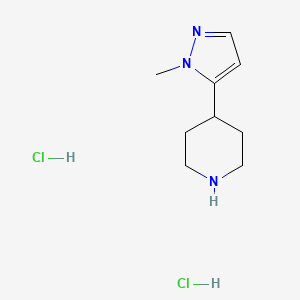
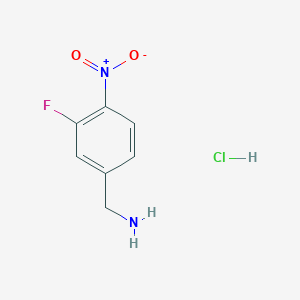
![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)
